trans-2-Octen-1-Ol

概要

説明

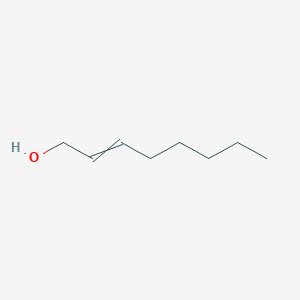

trans-2-Octen-1-Ol: is an organic compound with the molecular formula C8H16O . It is a colorless to almost colorless clear liquid with a characteristic odor. The compound is part of the family of unsaturated alcohols and is commonly used in the flavor and fragrance industry due to its pleasant aroma. Its structure consists of an eight-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom.

準備方法

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Octene: One of the common methods to synthesize trans-2-Octen-1-Ol is through the hydroformylation of 1-octene, followed by hydrogenation. The hydroformylation reaction involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, carbon monoxide, and hydrogen. The resulting aldehyde is then hydrogenated to form this compound.

Aldol Condensation: Another method involves the aldol condensation of butanal (butyraldehyde) to form 2-octenal, which is then hydrogenated to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation process due to its efficiency and scalability. The reaction conditions typically involve high pressures and temperatures, along with the use of a suitable catalyst to ensure high yields and selectivity.

化学反応の分析

Types of Reactions:

Oxidation: trans-2-Octen-1-Ol can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols. For example, catalytic hydrogenation using palladium on carbon (Pd/C) can convert this compound to 2-octanol.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming trans-2-octenyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4), and other reducing agents.

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed:

Oxidation: 2-octenal, octanoic acid.

Reduction: 2-octanol.

Substitution: trans-2-octenyl chloride.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis:

trans-2-Octen-1-ol serves as an important intermediate in the synthesis of various chemicals, including:

- Fragrances

- Flavor compounds

- Pharmaceuticals

2. Biological Research:

This compound is utilized in studies examining the effects of unsaturated alcohols on cellular processes. It has been shown to play a role in:

- Investigating cellular responses to volatile organic compounds.

- Developing biosensors for detecting specific biological markers.

3. Medicinal Applications:

Research indicates that this compound possesses antimicrobial properties, with studies suggesting its effectiveness against certain bacteria and fungi. This positions it as a potential candidate for:

- Antimicrobial agents in pharmaceuticals.

- Natural preservatives in food products.

Food Technology Applications

This compound is widely recognized for its contribution to the flavor profile of various foods. Its applications include:

| Food Type | Aroma Contribution |

|---|---|

| Strawberries | Characteristic aroma marker |

| Edible Mushrooms | Distinct "mushroom-like" aroma |

| Fruits & Vegetables | Enhances freshness in flavor profiles |

The compound is often used in the formulation of flavorings and fragrances due to its pleasant scent, which can enhance consumer appeal in products such as:

- Perfumes

- Soaps

- Detergents

Case Studies and Research Findings

Case Study 1: Flavor Profile Analysis

In a study analyzing the aroma compounds in strawberries, this compound was identified as a significant contributor alongside isoamyl butyrate, highlighting its sensory importance in fruit flavors .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of specific bacterial strains, suggesting potential applications in food preservation and safety .

作用機序

The mechanism of action of trans-2-Octen-1-Ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, affecting their structure and function. In antimicrobial applications, this compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. The compound’s unsaturated nature also allows it to participate in various biochemical pathways, influencing cellular metabolism and signaling.

類似化合物との比較

cis-2-Octen-1-Ol: Similar to trans-2-Octen-1-Ol but with a different geometric configuration around the double bond.

1-Octen-3-Ol: An isomer with the hydroxyl group on the third carbon atom and a double bond between the first and second carbon atoms.

trans-2-Hexen-1-Ol: A shorter chain analog with a six-carbon chain and similar functional groups.

Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct physical and chemical properties. Its longer carbon chain compared to trans-2-Hexen-1-Ol provides different solubility and volatility characteristics, making it suitable for specific applications in the flavor and fragrance industry.

生物活性

trans-2-Octen-1-ol, a naturally occurring unsaturated alcohol, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure (C₈H₁₆O) and is known for its potential applications in various fields, including pharmacology, agriculture, and food science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is a colorless liquid with a boiling point of 85-87 °C and a density of 0.843 g/mL at 25 °C. Its molecular weight is approximately 128.21 g/mol. The compound is classified under the GHS07 hazard symbol, indicating it may cause skin irritation and eye irritation .

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study utilizing the broth microdilution method revealed its effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined for several pathogens, showcasing the compound's potential as an antibacterial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 16 |

The results indicate that this compound could serve as a natural preservative in food products due to its ability to inhibit bacterial growth .

2. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including the ABTS radical scavenging method. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (mg/mL) | ABTS Scavenging Activity (%) |

|---|---|

| 0.5 | 45 |

| 1.0 | 65 |

| 2.0 | 85 |

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage .

3. Insecticidal Properties

This compound has been investigated for its insecticidal effects, particularly against vector species such as Aedes aegypti. Research indicates that this compound activates specific olfactory neurons in mosquitoes, potentially influencing their behavior and attraction to hosts.

In experiments, this compound was found to elicit strong responses from olfactory receptors in mosquitoes, indicating its role as a semiochemical that could be used in pest management strategies .

Case Studies

Case Study: Antimicrobial Efficacy Against Foodborne Pathogens

A recent study assessed the antimicrobial efficacy of this compound against foodborne pathogens in meat products. The results indicated that incorporating this compound into meat formulations significantly reduced microbial loads during storage.

Findings:

- A reduction of E. coli and Salmonella populations by over 90% was observed within 24 hours when treated with this compound at concentrations above 64 µg/mL.

This case highlights the potential application of this compound in enhancing food safety and extending shelf life .

The biological activities of this compound can be attributed to its interaction with various cellular targets. Molecular docking studies have suggested that this compound may inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects. Additionally, its antioxidant properties are likely due to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

特性

CAS番号 |

18409-17-1 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC名 |

oct-2-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |

InChIキー |

AYQPVPFZWIQERS-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCO |

異性体SMILES |

CCCCC/C=C/CO |

正規SMILES |

CCCCCC=CCO |

密度 |

0.847-0.853 |

Key on ui other cas no. |

22104-78-5 18409-17-1 |

物理的記述 |

Clear colourless liquid; Meaty, roasted aroma |

ピクトグラム |

Irritant |

溶解性 |

Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the sensory significance of trans-2-octen-1-ol in food?

A: this compound significantly contributes to the aroma profile of various foods. In strawberries, for example, it has been identified as a characteristic aroma marker, alongside isoamyl butyrate []. In edible mushrooms, its presence, along with other C8 derivatives, contributes to a distinct "mushroom-like" aroma [, ].

Q2: How does the chemical structure of this compound influence its reactivity with ozone?

A: The position of the hydroxyl group (OH) relative to the carbon-carbon double bond (C=C) in this compound significantly influences its ozone degradation rate []. This highlights the importance of structural nuances in atmospheric chemistry and the fate of volatile organic compounds.

Q3: Can you elaborate on the analytical techniques used to quantify this compound in complex matrices like grapes and wine?

A: Researchers have successfully employed headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to accurately quantify this compound in grapes and wine []. This optimized method exhibits high sensitivity and reproducibility, making it valuable for analyzing trace amounts of this compound associated with undesirable earthy odors in wine.

Q4: What research exists on identifying volatile compounds in specific geographical locations?

A: Studies have been conducted to establish volatile compound profiles for agricultural products with geographical indication (GI) status. For instance, research has identified this compound and isoamyl butyrate as characteristic aroma markers for Changping strawberries, distinguishing them from strawberries grown in other regions []. This type of research helps define unique flavor profiles associated with specific geographical origins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。